1-(4-Bromo-2-isobutoxyphenyl)cyclobutanecarbonitrile
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Overview
Description
1-(4-Bromo-2-isobutoxyphenyl)cyclobutanecarbonitrile is an organic compound characterized by the presence of a bromine atom, an isobutoxy group, and a cyclobutanecarbonitrile moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-isobutoxyphenyl)cyclobutanecarbonitrile typically involves the following steps:
Isobutoxylation: The attachment of an isobutoxy group to the phenyl ring.
Cyclobutanecarbonitrile Formation: The formation of the cyclobutanecarbonitrile moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and isobutoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-isobutoxyphenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The isobutoxy group can undergo oxidation to form different products.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized forms of the isobutoxy group.
Reduction Reactions: Products include amines derived from the nitrile group.
Scientific Research Applications
1-(4-Bromo-2-isobutoxyphenyl)cyclobutanecarbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-isobutoxyphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and isobutoxy group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and gene expression.
Comparison with Similar Compounds
1-(4-Bromo-2-isobutoxyphenyl)cyclobutanecarbonitrile can be compared with similar compounds such as:
1-(4-Bromo-2-isopropoxyphenyl)cyclobutanecarbonitrile: Differing by the presence of an isopropoxy group instead of an isobutoxy group.
1-(4-Bromo-2-methoxyphenyl)cyclobutanecarbonitrile: Differing by the presence of a methoxy group instead of an isobutoxy group.
Uniqueness: The presence of the isobutoxy group in this compound imparts unique chemical properties and reactivity compared to its analogs. This uniqueness can influence its applications and effectiveness in various research and industrial contexts.
Properties
IUPAC Name |
1-[4-bromo-2-(2-methylpropoxy)phenyl]cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-11(2)9-18-14-8-12(16)4-5-13(14)15(10-17)6-3-7-15/h4-5,8,11H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHUSVUZQBPAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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